(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
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Overview
Description
(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H19ClF3N3OS and its molecular weight is 405.86. The purity is usually 95%.
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Scientific Research Applications
Receptor Mechanisms and Antagonist Activities
The study of noncompetitive allosteric antagonists of the CCR5 receptor, including compounds structurally related to the chemical compound , elucidates their potential in HIV-1 treatment through receptor-based mechanisms. These antagonists exhibit potent antiviral effects and a unique divergence between blockade of function and binding, indicating a novel approach for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).
Calcium Channel Blockade
Research involving similar piperazine derivatives has led to the development of novel T-type calcium channel blockers. These compounds have shown promise as analgesics in neuropathic pain models, offering insights into their potential therapeutic applications in pain management (Noh et al., 2011).
Antibacterial Activity
Triazole analogues of piperazine have been synthesized and evaluated for antibacterial activity against human pathogenic bacteria. Certain compounds exhibited significant inhibition of bacterial growth, highlighting their potential as templates for developing new antibacterial agents (Nagaraj et al., 2018).
Tubulin Polymerization Inhibition
A series of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles have been investigated for their effects on tumor cell growth and tubulin polymerization. These studies identified compounds with potent antiproliferative properties and the ability to induce G2/M phase cell cycle blockade, suggesting their utility as novel and potent inhibitors of tubulin polymerization (Prinz et al., 2017).
Histamine H3 Receptor Antagonism
Phenyl(piperazin-1-yl)methanones have been characterized as high-affinity histamine H3 receptor antagonists. Through extensive preclinical profiling, several lead compounds were identified, leading to the discovery of two candidates for Phase I and Phase II clinical trials. This research underscores the therapeutic potential of these compounds in modulating wakefulness (Letavic et al., 2015).
Anticonvulsant and Antimicrobial Activities
Studies on 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives, synthesized through the reaction with substituted piperazine derivatives, have revealed potential anticonvulsant and antimicrobial activities. These findings contribute to the understanding of the therapeutic applications of these compounds in treating seizures and infections (Aytemi̇r et al., 2004).
Mechanism of Action
Target of Action
Many compounds with a piperazine moiety are known to interact with various receptors in the body, such as serotonin and dopamine receptors . The specific targets of this compound would depend on its exact structure and the presence of functional groups.
Mode of Action
The compound would likely interact with its target receptor by binding to the active site, leading to a change in the receptor’s activity. This could result in the initiation or inhibition of a signal transduction pathway .
Biochemical Pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For example, if the compound targets serotonin receptors, it could influence the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed throughout the body. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it influences serotonin signaling, it could have effects on mood, sleep, and other neurological functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, certain substances might enhance or inhibit the compound’s effects, and extreme pH or temperature conditions could affect its stability .
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS.ClH/c1-12-11-25-15(21-12)10-22-6-8-23(9-7-22)16(24)13-4-2-3-5-14(13)17(18,19)20;/h2-5,11H,6-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNQARMCNDQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.